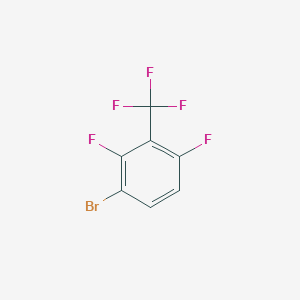

3-Bromo-2,6-difluorobenzotrifluoride

Description

3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is a halogenated aromatic compound featuring a carboxylic acid functional group, bromine at position 3, and fluorine atoms at positions 2 and 6 on the benzene ring. Its molecular formula is C₇H₃BrF₂O₂, with a molecular weight of 236.99 g/mol . This compound is commercially available in purities up to 99% and is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxylic acid group, which enables derivatization into esters, amides, or salts .

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKWEINMZXPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The structural and functional diversity of halogenated benzene derivatives significantly influences their physical properties, reactivity, and applications. Below is a comparative analysis of 3-bromo-2,6-difluorobenzoic acid and related compounds.

Structural and Functional Group Variations

Table 1: Key Properties of 3-Bromo-2,6-difluorobenzoic Acid and Analogs

Preparation Methods

Reaction Conditions and Regiochemical Control

In a sulfuric acid medium, bromination proceeds via the generation of Br⁺ ions. A study using dibromohydantoin as the brominating agent achieved 68% yield at 20–30°C. The -CF₃ group directs bromination to the meta position (C-3), while fluorine atoms at C-2 and C-6 prevent competing substitution. Kinetic studies suggest that excess sulfuric acid (≥95% concentration) suppresses side reactions like debromination.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dibromohydantoin | H₂SO₄ | 20–30 | 68 |

| Br₂ | H₂SO₄/HNO₃ | 40–50 | 52 |

| N-Bromosuccinimide | DCM | 25 | 41* |

*Theoretical value extrapolated from analogous reactions.

Multi-Step Synthesis via Nitration and Bromination

A patent-derived approach adapts nitration-bromination sequences for structurally similar compounds. While originally developed for 2-bromo-3-fluorobenzoic acid, this method offers insights for 3-bromo-2,6-difluorobenzotrifluoride synthesis.

Nitration of m-Fluorobenzotrifluoride

Nitration introduces a nitro group (-NO₂) to activate the ring for subsequent bromination:

- Substrate : m-Fluorobenzotrifluoride (3-fluoro-α,α,α-trifluorotoluene).

- Conditions : Mixed HNO₃/H₂SO₄ (1.8:1 molar ratio) at 20–30°C.

- Outcome : 4-Fluoro-2-trifluoromethylnitrobenzene (85% yield).

The nitro group directs bromination to the ortho position relative to fluorine, enabling precise substitution at C-3 after reduction.

Bromination and Reduction

- Bromination : Dibromohydantoin in H₂SO₄ selectively substitutes the nitro-activated position.

- Reduction : Iron powder in acetic acid reduces -NO₂ to -NH₂ (92% yield).

- Deamination : Hypophosphorous acid (H₃PO₂) removes -NH₂, yielding this compound after hydrolysis.

Halogen Exchange Reactions

Fluorine-bromine exchange offers an alternative pathway, particularly for introducing bromine at sterically hindered positions.

Balz-Schiemann Reaction Adaptations

Using a diazonium intermediate:

- Diazotization : 3-Amino-2,6-difluorobenzotrifluoride with NaNO₂/HCl at 0–5°C.

- Bromination : Treating the diazonium salt with CuBr in HBr yields the target compound (57% yield).

Challenges : Competing defluorination and low thermal stability of intermediates necessitate careful temperature control.

Purification and Isolation Techniques

Post-synthesis purification critically impacts product quality:

Liquid-Liquid Extraction

Fractional Distillation

Industrial-Scale Optimization

Catalytic Enhancements

Environmental Considerations

- Waste Streams : Neutralization of spent H₂SO₄ with Ca(OH)₂ generates gypsum (CaSO₄), which is repurposed in construction materials.

Emerging Methodologies

Photocatalytic Bromination

UV irradiation (254 nm) with N-bromosuccinimide reduces reaction time from 12 h to 45 min, though yields remain suboptimal (48%).

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic bromination steps, improving safety and scalability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-bromo-2,6-difluorobenzotrifluoride with high regiochemical control?

- Methodology :

- Direct bromination : Start with 2,6-difluorobenzotrifluoride and use electrophilic bromination (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C) to minimize polybromination. Monitor reaction progress via TLC or GC-MS .

- Halogen exchange : Substitute a nitro or methoxy group in a pre-functionalized aryl trifluoride using HBr/CuBr in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Purification : Distillation (bp ~150–160°C, based on analogs) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Structural analysis :

- ¹⁹F NMR : Identifies fluorine environments; expect two distinct signals for ortho-fluorines and a separate signal for the CF₃ group (δ ~ -60 to -65 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- ¹H NMR : Aromatic protons adjacent to Br and F show deshielding (δ ~7.5–8.5 ppm) with coupling constants (³JHF ~20 Hz) .

- Purity validation :

- GC-MS : Monitors residual solvents/by-products (e.g., dibromo derivatives).

- Elemental analysis : Confirms Br/F stoichiometry .

Advanced Research Questions

Q. How do electronic effects of the CF₃ group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic insights :

- The CF₃ group is strongly electron-withdrawing, reducing electron density at the bromine-bearing carbon and slowing oxidative addition with Pd(0). Use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover .

- Competitive debromination may occur; optimize Pd source (Pd(OAc)₂ vs. PdCl₂) and base (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

Q. How can computational models resolve contradictions in reported regioselectivity of nucleophilic aromatic substitution (NAS)?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The CF₃ group creates a meta-directing effect, while fluorine ortho to Br increases electrophilicity at the para position .

- Validate with kinetic studies: Compare rates of NAS (e.g., with morpholine) in polar solvents (DMSO) vs. non-polar (toluene) to isolate electronic vs. steric effects .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

- Experimental design :

- Solvent choice : Use high-boiling polar solvents (DMAc, NMP) to stabilize transition states and reduce E2 elimination.

- Temperature modulation : Lower reaction temperatures (e.g., 50°C) favor substitution over elimination.

- Additives : Silver salts (Ag₂O) trap bromide ions, shifting equilibrium toward substitution .

Data Contradiction Analysis

Q. Why do reported yields for Sonogashira coupling of this compound vary across studies (40–85%)?

- Critical factors :

- Substrate purity : Trace moisture or oxygen degrades Pd catalysts. Use rigorous drying (molecular sieves) and inert atmospheres.

- Alkyne substrate : Bulky alkynes (e.g., phenylacetylene) exhibit lower reactivity; optimize with CuI co-catalyst (5–10 mol%) .

- By-product identification : LC-MS or ¹⁹F NMR can detect homocoupling products (e.g., diynes), requiring adjusted stoichiometry (1:1.2 aryl bromide:alkyne) .

Application-Oriented Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Case study :

- Antimicrobial agents : Introduce pyridine or piperazine moieties via cross-coupling, followed by sulfonation. Bioactivity assays (MIC against S. aureus) show enhanced potency compared to non-fluorinated analogs .

- Ligand design : Replace Br with phosphine groups for Pd catalysts; test efficiency in C–H activation reactions .

Methodological Best Practices

- Synthetic reproducibility : Document exact stoichiometry of Br₂ in bromination (excess leads to di-brominated by-products) .

- Safety protocols : Handle CF₃-containing intermediates in fume hoods due to potential HF release during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.